methyl (3S)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride
Description
Methyl (3S)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is a chiral tetrahydroisoquinoline derivative with a fluorine substituent at the 6-position and a methyl ester group at the 3-position. Its molecular formula is C₁₁H₁₃ClFNO₂, and it has a molecular weight of 245.7 g/mol . The SMILES notation is COC(=O)[C@@H]1CC2=C(CN1)C=CC(=C2)F, and its InChIKey is UXDXURSGQKKSJW-JTQLQIEISA-N .
This hydrochloride salt is primarily used in research settings, with suppliers like Biosynth offering it in milligram quantities (discontinued as of 2025) .
Properties
Molecular Formula |
C11H13ClFNO2 |
|---|---|
Molecular Weight |
245.68 g/mol |
IUPAC Name |
methyl (3S)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H12FNO2.ClH/c1-15-11(14)10-5-8-4-9(12)3-2-7(8)6-13-10;/h2-4,10,13H,5-6H2,1H3;1H/t10-;/m0./s1 |
InChI Key |
QZGJZBCJACTZCU-PPHPATTJSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CC2=C(CN1)C=CC(=C2)F.Cl |
Canonical SMILES |
COC(=O)C1CC2=C(CN1)C=CC(=C2)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the appropriate starting materials, such as 6-fluoro-1,2,3,4-tetrahydroisoquinoline and methyl 3-bromopropionate.
Nucleophilic Substitution: The 6-fluoro-1,2,3,4-tetrahydroisoquinoline undergoes nucleophilic substitution with methyl 3-bromopropionate in the presence of a base such as sodium hydride or potassium carbonate.
Hydrolysis and Esterification: The resulting intermediate is then hydrolyzed to form the carboxylic acid, which is subsequently esterified using methanol and a catalyst such as sulfuric acid.
Formation of Hydrochloride Salt: Finally, the ester is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Formation of the Tetrahydroisoquinoline Core
The tetrahydroisoquinoline ring is synthesized from 3-fluoro-L-phenylalanine hydrochloride and formaldehyde under acidic conditions .
Reaction Conditions :
-
Reagents : Formaldehyde (13.4 mmol), conc. HCl (82 mmol)
-
Temperature : 90°C for 1 hour, followed by standing at room temperature for 2 days .
-
Yield : 94% of the carboxylic acid intermediate (3S)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid .
Mechanism :
-
Condensation : Formaldehyde reacts with the amino group of 3-fluoro-L-phenylalanine under acidic conditions, forming a Schiff base.
-
Cyclization : Intramolecular attack by the α-carbon of phenylalanine leads to ring closure, forming the tetrahydroisoquinoline core .
Esterification to Methyl Ester
The carboxylic acid intermediate undergoes esterification with methyl chloroformate in the presence of a base.
Reaction Conditions :
-
Reagents : Methyl chloroformate, triethylamine
-
Yield : High yield (exact value not specified, but inferred from the process).
Mechanism :
-
Activation : The carboxylic acid reacts with methyl chloroformate to form an activated intermediate.
-
Ester Formation : Triethylamine facilitates the nucleophilic attack of the carboxylic acid oxygen, yielding the methyl ester.
Hydrochloride Salt Formation
The ester is treated with hydrochloric acid to form the hydrochloride salt.
Reaction Conditions :
-
Reagents : HCl
-
Purpose : Enhances stability and solubility of the compound.
Reaction Comparison Table
Structural and Chemical Analysis
-
Molecular Weight : 245.68 g/mol.
-
Solubility : Soluble in water and ethanol; insoluble in ether and chloroform.
Relevance in Medicinal Chemistry
The compound exhibits potential as a monoamine oxidase (MAO) inhibitor , with applications in neuropsychiatric and oncological research. Its synthesis highlights the utility of fluorinated amino acids in creating biologically active tetrahydroisoquinoline derivatives.
Critical Analysis of Reaction Conditions
The high yield (94%) in the cyclization step suggests optimal reaction control, though scalability may require further optimization (e.g., continuous flow reactors). The esterification step relies on the stability of methyl chloroformate, which can hydrolyze under aqueous conditions, necessitating anhydrous conditions.
Scientific Research Applications
Methyl (3S)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl (3S)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and physiological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Tetrahydroisoquinoline (TIQ) derivatives are structurally diverse and exhibit varied biological activities. Below is a detailed comparison of methyl (3S)-6-fluoro-TIQ-3-carboxylate hydrochloride with analogous compounds, focusing on substituents, molecular properties, and applications.
Table 1: Structural and Functional Comparison of Tetrahydroisoquinoline Derivatives
Key Comparisons
Substituent Effects on Bioactivity The 6-fluoro substituent in the target compound may enhance metabolic stability compared to non-halogenated analogs. The benzo[d]oxazol-2-yl group in ’s compound increases structural complexity and likely improves affinity for angiotensin II receptors .
Stereochemical Influence
- The (3S)-configuration of the target compound distinguishes it from the (R)-enantiomer (), which has a different spatial arrangement and possibly divergent pharmacological profiles .
Synthetic Routes
- The target compound’s synthesis may involve Pictet-Spengler cyclization, similar to other TIQs (e.g., uses benzaldehyde and trifluoroacetic acid for imine formation) .
- highlights a multi-step synthesis involving formaldehyde and tetrahydrofuran, suggesting adaptability for introducing diverse substituents .
Applications While the target compound lacks documented applications, analogs like the 6,7-dimethoxy-1-phenyl derivative () are validated organocatalysts, emphasizing the TIQ scaffold’s versatility in asymmetric synthesis .
Notes
Data Limitations : The absence of literature or patent data for the target compound underscores the need for further research into its synthesis, crystallography, and bioactivity .
Stereochemical Purity : The (3S)-configuration must be rigorously confirmed via techniques like X-ray crystallography (e.g., using SHELXL or OLEX2) to avoid enantiomeric impurities .
Commercial Availability : Suppliers like ECHEMI and Biosynth have discontinued the compound, complicating procurement .
Q & A
Q. What are the critical synthetic steps for preparing methyl (3S)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride?
- Methodological Answer : The synthesis typically involves:
Esterification : Reacting the carboxylic acid precursor with methanol and thionyl chloride (SOCl₂) under reflux to form the methyl ester. This method is adapted from protocols used for dimethoxy analogs .
Chiral Resolution : Ensuring the (3S)-configuration via chiral auxiliaries or asymmetric catalysis, as demonstrated in tetrahydroisoquinoline derivatives .
Salt Formation : Treating the free base with hydrochloric acid to yield the hydrochloride salt .
Example Reaction Conditions:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Esterification | SOCl₂, MeOH, reflux, 24 h | ~80–86% | |
| Purification | Recrystallization (EtOAc/Hexane) | >95% purity |
Q. How is the stereochemical integrity of the (3S)-configuration confirmed experimentally?
- Methodological Answer :
- X-ray Crystallography : Resolve the crystal structure using SHELX or OLEX2 software to determine absolute configuration .
- NMR Spectroscopy : Compare coupling constants (e.g., vicinal protons in the tetrahydroisoquinoline ring) with computational models (DFT) .
- Chiral HPLC : Assess enantiomeric purity using chiral stationary phases (e.g., amylose-based columns) .
Advanced Research Questions
Q. What strategies mitigate racemization during the synthesis of fluorinated tetrahydroisoquinoline derivatives?
- Methodological Answer :
- Low-Temperature Reactions : Conduct key steps (e.g., cyclization) at 0–5°C to reduce thermal racemization .
- Protecting Groups : Use acid-labile groups (e.g., Boc) to shield reactive sites during synthesis .
- Kinetic Control : Optimize reaction times to avoid prolonged exposure to basic/acidic conditions that promote epimerization .
Data Contradiction Note: Racemization rates may vary between fluoro and methoxy derivatives due to electronic effects .
Q. How can computational modeling resolve discrepancies between predicted and experimental spectroscopic data?
- Methodological Answer :
- DFT Calculations : Simulate NMR chemical shifts (e.g., using Gaussian or ORCA) with solvent corrections (e.g., PCM model for DMSO or CDCl₃) .
- X-ray Refinement : Cross-validate computational models with high-resolution crystallographic data (e.g., SHELXL refinement) .
- Dynamic Effects : Account for conformational flexibility via molecular dynamics (MD) simulations to match observed split peaks in NMR .
Q. What crystallographic challenges arise when analyzing fluoro-substituted tetrahydroisoquinolines, and how are they addressed?
- Methodological Answer :
- Disorder Handling : Fluorine’s high electron density can cause disorder in crystal lattices. Use restraints in SHELXL refinement to model partial occupancy .
- Twinned Crystals : Address twinning via OLEX2’s twin refinement tools, particularly for compounds with planar substituents .
- Hydrogen Bonding : Fluorine’s weak H-bond acceptor capacity may alter packing motifs compared to methoxy analogs .
Data Analysis and Optimization
Q. What analytical techniques are most effective for assessing the purity of this compound?
- Methodological Answer :
- HPLC-MS : Quantify impurities using reverse-phase C18 columns with ESI-MS detection .
- Elemental Analysis : Verify stoichiometry of C, H, N, and Cl .
- Thermogravimetric Analysis (TGA) : Detect residual solvents or decomposition products .
Q. How do reaction conditions influence the regioselectivity of fluorination in tetrahydroisoquinoline synthesis?
- Methodological Answer :
- Electrophilic Fluorination : Use Selectfluor® or NFSI in aprotic solvents (e.g., DMF) to direct fluorine to the 6-position .
- Directing Groups : Install temporary groups (e.g., nitro) to steer fluorination to the desired site, followed by reduction .
Comparative Data:
| Fluorinating Agent | Solvent | Regioselectivity (6-F:8-F) |
|---|---|---|
| NFSI | DCM | 9:1 |
| Selectfluor® | MeCN | 7:1 |
Safety and Handling
Q. What precautions are critical when handling this hydrochloride salt in catalytic studies?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
